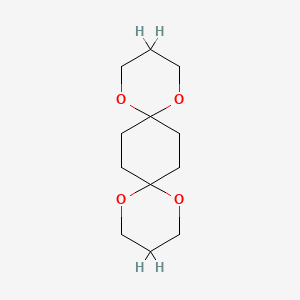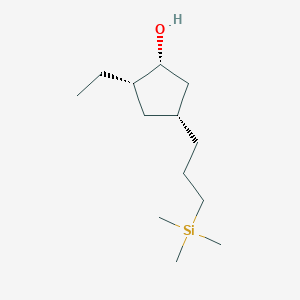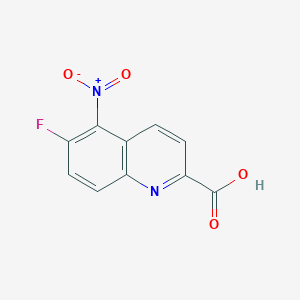![molecular formula C8H4F3N3O2 B11876530 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid CAS No. 1260847-63-9](/img/structure/B11876530.png)
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of a trifluoromethyl group at the 7th position and a carboxylic acid group at the 6th position of the imidazo[1,2-a]pyrimidine ring. The unique structure of this compound makes it an important scaffold in medicinal chemistry and drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with trifluoroacetic anhydride to introduce the trifluoromethyl group. This is followed by cyclization with a suitable aldehyde or ketone to form the imidazo[1,2-a]pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. The process may also involve purification steps such as crystallization, distillation, and chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the imidazo[1,2-a]pyrimidine ring, such as alcohols, amines, and substituted imidazo[1,2-a]pyrimidines .
Wissenschaftliche Forschungsanwendungen
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes, receptors, and other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: Similar structure but lacks the trifluoromethyl and carboxylic acid groups.
Imidazo[1,2-a]pyrimidine: Similar core structure but different substituents.
Trifluoromethylpyrimidine: Contains the trifluoromethyl group but lacks the imidazo ring.
Uniqueness
7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid is unique due to the presence of both the trifluoromethyl and carboxylic acid groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid group provides a site for further functionalization and interaction with biological targets .
Eigenschaften
CAS-Nummer |
1260847-63-9 |
|---|---|
Molekularformel |
C8H4F3N3O2 |
Molekulargewicht |
231.13 g/mol |
IUPAC-Name |
7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)5-4(6(15)16)3-14-2-1-12-7(14)13-5/h1-3H,(H,15,16) |
InChI-Schlüssel |
BPVNKIUCEHAYDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=C(C(=NC2=N1)C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-5-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11876449.png)



![6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B11876468.png)




![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-ethylazetidin-2-one](/img/structure/B11876506.png)




